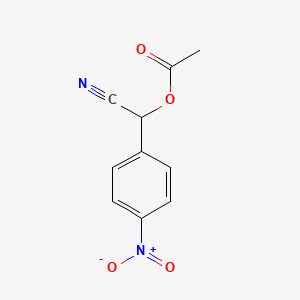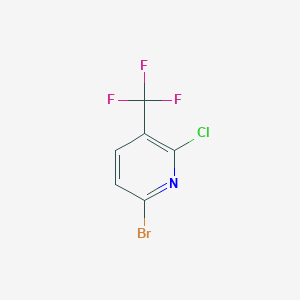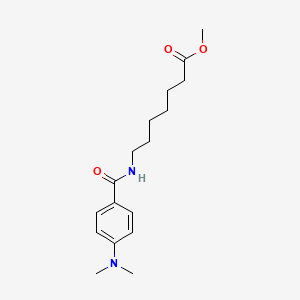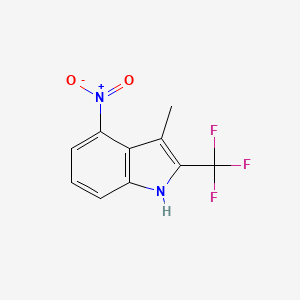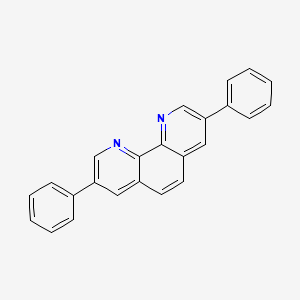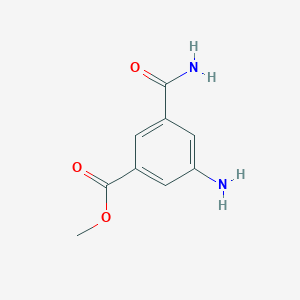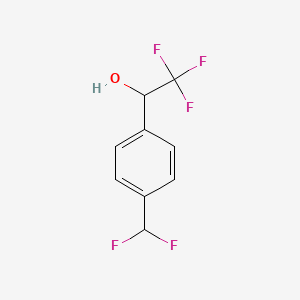
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of both difluoromethyl and trifluoroethanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and selectivity. The use of advanced difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethanol group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include difluoromethylated ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol involves its interaction with molecular targets through its difluoromethyl and trifluoroethanol groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s unique fluorine-containing groups enhance its binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
- 1-(4-(Difluoromethyl)phenyl)-2,2,2-difluoroethanol
- 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoropropanol
Uniqueness
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol stands out due to its specific combination of difluoromethyl and trifluoroethanol groups, which confer unique chemical properties such as increased stability and reactivity. These properties make it particularly valuable in applications requiring high selectivity and efficiency .
Eigenschaften
Molekularformel |
C9H7F5O |
|---|---|
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
1-[4-(difluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O/c10-8(11)6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8,15H |
InChI-Schlüssel |
HLPMTWRXERXRAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
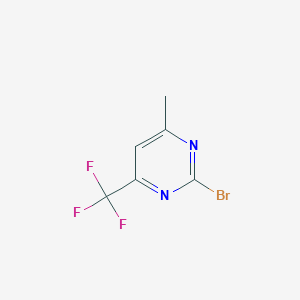
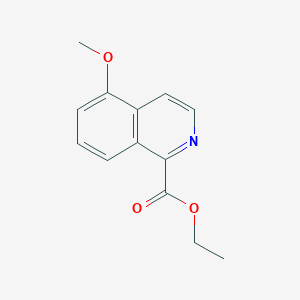
![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)
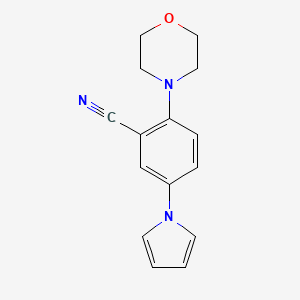
![1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12972409.png)

